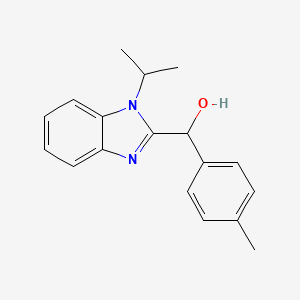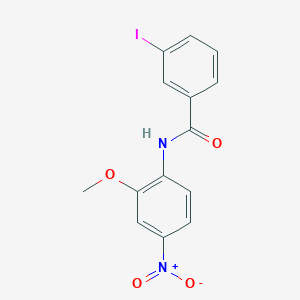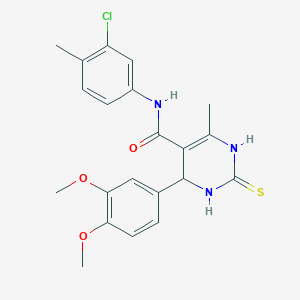
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, also known as FPU-1, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition results in the depletion of intracellular pyrimidine nucleotides, leading to the inhibition of DNA synthesis and cell proliferation. 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokines. Additionally, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to improve cognitive function and prevent neuronal cell death. These effects are attributed to the compound's ability to inhibit specific enzymes and signaling pathways that are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, including the development of more efficient synthesis methods, the optimization of reaction conditions, and the identification of new therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid and to determine its potential toxicity and side effects. Overall, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has significant potential for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain the final product. The yield of 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can be improved by optimizing the reaction conditions and using different catalysts.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-fluorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTLNACROYQVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=O)N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)

![1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
![methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)

![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)